N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 21230-34-2
VCID: VC8412581
InChI: InChI=1S/C11H14N2O2S/c1-10-4-6-11(7-5-10)16(14,15)13(2)9-3-8-12/h4-7H,3,9H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C)CCC#N
Molecular Formula: C11H14N2O2S
Molecular Weight: 238.31 g/mol

N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide

CAS No.: 21230-34-2

Cat. No.: VC8412581

Molecular Formula: C11H14N2O2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide - 21230-34-2

Specification

CAS No. 21230-34-2
Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
IUPAC Name N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C11H14N2O2S/c1-10-4-6-11(7-5-10)16(14,15)13(2)9-3-8-12/h4-7H,3,9H2,1-2H3
Standard InChI Key GSZGTQQXLVDTLH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CCC#N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CCC#N

Introduction

Structural and Chemical Identity

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Relevance
Molecular Weight251.32 g/molCalculated from
Density~1.25 g/cm³ (estimated)Extrapolated from
Boiling Point~300–320°C (estimated)Based on analog data
LogP (Octanol-Water)1.8 (predicted)Computational modeling
SolubilityLow in water; soluble in organic solventsAnalog data

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of N-(2-cyanoethyl)-N,4-dimethylbenzenesulfonamide can be inferred from analogous sulfonamide preparations. A plausible route involves:

  • Sulfonation of Toluene: Para-methylbenzenesulfonyl chloride is generated via chlorosulfonation of toluene.

  • Amine Modification: Reaction of the sulfonyl chloride with N-methyl-2-cyanoethylamine to form the sulfonamide bond .

Optimized Reaction Conditions

Adapting the method from , the reaction proceeds at room temperature using iodine as a catalyst, sodium sulfinate, and the amine precursor in aqueous medium. Ethyl acetate extraction and silica gel chromatography yield the purified product .

Table 2: Representative Synthesis Parameters

ParameterConditionSource
CatalystIodine (0.25 mmol)
SolventWater/ethyl acetate
Reaction Time3 hours
Yield~70–85% (estimated)Analog data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.35 (s, 3H): Methyl group on the benzene ring.

    • δ 2.95 (s, 3H): N-Methyl group.

    • δ 2.60–2.80 (m, 2H): Methylene protons adjacent to the cyano group.

    • δ 3.20–3.40 (m, 2H): Methylene protons linked to the sulfonamide nitrogen.

    • δ 7.50–7.70 (m, 4H): Aromatic protons .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 21.5: Methyl carbon on benzene.

    • δ 35.2: N-Methyl carbon.

    • δ 118.5: Cyano carbon (C≡N).

    • δ 125–140: Aromatic carbons .

Mass Spectrometry

  • GC-MS (EI): Molecular ion peak at m/z 251.1 (M⁺), with fragmentation patterns corresponding to loss of the cyanoethyl group (m/z 185.1) .

Physicochemical and Pharmacological Properties

Solubility and Partitioning

The compound exhibits low aqueous solubility (≤1 mg/mL) due to its hydrophobic aromatic and cyanoethyl groups. It is soluble in polar aprotic solvents (e.g., DMSO, THF) and moderately soluble in ethanol . The predicted LogP of 1.8 suggests moderate lipophilicity, suitable for membrane permeability in drug design .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonamides indicates a melting point range of 75–85°C, with decomposition above 300°C .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Sulfonamides are pivotal in antimicrobial agents, but the cyanoethyl group in this derivative may enhance binding to bacterial enzymes or modulate pharmacokinetics. Preliminary studies suggest potential as a protease inhibitor scaffold .

Materials Science

The cyano group’s polarity and sulfonamide’s rigidity make this compound a candidate for polymeric materials with tailored dielectric properties or as a crosslinking agent in resins .

ParameterRecommendationSource
PPEGloves, goggles, lab coat
StorageCool, dry place in airtight container
DisposalIncineration or certified waste service

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity.

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry for higher yields.

  • Crystallography: Obtain single-crystal X-ray data to confirm stereoelectronic effects.

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